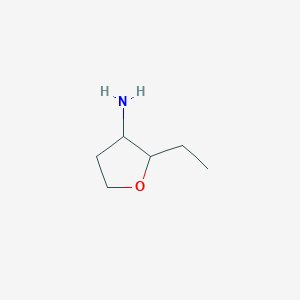

2-Ethyloxolan-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H13NO |

|---|---|

Molecular Weight |

115.17 g/mol |

IUPAC Name |

2-ethyloxolan-3-amine |

InChI |

InChI=1S/C6H13NO/c1-2-6-5(7)3-4-8-6/h5-6H,2-4,7H2,1H3 |

InChI Key |

RPZNALUHCXDFPE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(CCO1)N |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Purification of 2-Ethyloxolan-3-amine

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed purification strategies for this compound. The synthesis is presented as a two-step process, commencing with the formation of a key ketone intermediate followed by reductive amination. The purification section addresses the critical challenge of separating the resulting diastereomers.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through the initial preparation of 2-ethyltetrahydrofuran-3-one, which is subsequently converted to the target amine via reductive amination. This method is advantageous as it builds the core tetrahydrofuran structure with the desired ethyl substituent in the first step, followed by the introduction of the amine functionality.

Technical Guide: Physicochemical Properties of 2-Ethyloxolan-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyloxolan-3-amine is a heterocyclic organic compound with potential applications in pharmaceutical and chemical research. A thorough understanding of its physicochemical properties is fundamental for its application in drug design, synthesis, and formulation. This technical guide provides a summary of the available data for this compound and outlines detailed experimental protocols for the determination of its key physicochemical parameters.

Core Physicochemical Data

Quantitative data for this compound is sparse in publicly available literature. The following table summarizes the known information and highlights the parameters that require experimental determination.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 3-Amino-2-ethyl-tetrahydrofuran | - |

| CAS Number | 1500657-23-7 | Commercial Supplier |

| Molecular Formula | C₆H₁₃NO | Commercial Supplier |

| Molecular Weight | 115.17 g/mol | Commercial Supplier |

| Melting Point | No data available | - |

| Boiling Point | No data available | - |

| Water Solubility | No data available | - |

| pKa | No data available | - |

| LogP | No data available | - |

Experimental Protocols for Physicochemical Property Determination

The following sections detail standard experimental methodologies that can be employed to determine the unknown physicochemical properties of this compound.

Determination of Boiling Point (Micro-scale Method)

Given that this compound is likely a liquid at room temperature based on its structure and the properties of similar small amines, a micro-scale boiling point determination method is appropriate.[1][2]

Methodology:

-

Sample Preparation: A small sample of this compound (a few milliliters) is placed into a clean, dry test tube.[1]

-

Apparatus Setup:

-

An empty capillary tube is placed in the test tube with the open end down.

-

The test tube is attached to a thermometer using a rubber band or thread, ensuring the bottom of the test tube is level with the thermometer bulb.

-

The assembly is suspended in a heating bath (e.g., paraffin oil) ensuring the sample is below the liquid level of the bath.[1]

-

-

Heating and Observation:

-

The heating bath is heated gently and stirred to ensure uniform heat distribution.[1]

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The temperature at which a rapid and continuous stream of bubbles emerges is recorded. At this point, the vapor pressure of the sample is equal to the atmospheric pressure.[1]

-

-

Data Recording: The recorded temperature is the boiling point of the substance. It is advisable to repeat the measurement to ensure accuracy.

Diagram of the workflow for boiling point determination.

Determination of Water Solubility

A qualitative and semi-quantitative assessment of water solubility can be performed using a simple test tube method.[3][4]

Methodology:

-

Sample Preparation: In a small test tube, add a known small amount of this compound (e.g., 2-3 drops if liquid, or ~10 mg if solid).[5]

-

Solvent Addition: Add a small, measured volume of deionized water (e.g., 0.1 mL) to the test tube.

-

Observation: Vigorously shake the test tube. Observe if the compound dissolves completely to form a homogeneous solution.[5]

-

Incremental Solvent Addition: If the compound does not dissolve, add incremental volumes of water, shaking after each addition, until the compound dissolves or a maximum volume (e.g., 3 mL) is reached.

-

Classification:

-

Soluble: If the compound dissolves completely.

-

Slightly Soluble: If only a portion of the compound dissolves.

-

Insoluble: If the compound does not visibly dissolve.[3]

-

-

pH Measurement: For soluble or slightly soluble samples, the pH of the resulting solution should be measured using pH paper or a calibrated pH meter to determine if the compound is acidic or basic.[4][6] Given the amine functional group, a basic pH is expected.

Logical workflow for determining water solubility.

Determination of pKa by Potentiometric Titration

The pKa, a measure of the acidity of the conjugate acid of the amine, is a critical parameter. Potentiometric titration is a precise method for its determination.[7][8][9]

Methodology:

-

Instrument Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[7]

-

Sample Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

To maintain a constant ionic strength, a neutral salt such as potassium chloride (KCl) can be added.[7]

-

-

Titration:

-

Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.[9]

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.[7]

-

-

Data Analysis:

-

Plot a titration curve of pH versus the volume of titrant added.

-

Determine the equivalence point, which is the point of maximum slope on the titration curve (the inflection point).

-

The pH at the half-equivalence point (the point where half of the amine has been protonated) is equal to the pKa of the conjugate acid.[10]

-

Workflow for pKa determination by potentiometric titration.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is the traditional and most reliable method for its determination.

Methodology:

-

Preparation of Phases:

-

Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in the pre-saturated water.

-

-

Partitioning:

-

In a separatory funnel, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol.

-

Shake the funnel vigorously for a set period (e.g., 10-30 minutes) to allow for the partitioning of the amine between the two phases.

-

Allow the funnel to stand undisturbed until the two phases have completely separated.

-

-

Analysis:

-

Carefully separate the aqueous and n-octanol layers.

-

Determine the concentration of this compound in each phase using a suitable analytical technique (e.g., gas chromatography, HPLC, or UV-Vis spectroscopy if the compound has a chromophore).

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the amine in the n-octanol phase to its concentration in the aqueous phase.

-

LogP is the base-10 logarithm of the partition coefficient.

-

Workflow for LogP determination by the shake-flask method.

Conclusion

While experimental data for this compound is currently limited, the standard methodologies outlined in this guide provide a clear path for the determination of its essential physicochemical properties. The accurate measurement of these parameters is a critical step in advancing the research and development of this compound for its potential applications in the pharmaceutical and chemical industries. Researchers are encouraged to perform these experiments to build a comprehensive physicochemical profile of this compound.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. scribd.com [scribd.com]

- 5. m.youtube.com [m.youtube.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Analysis and Confirmation of 2-Ethyloxolan-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural analysis and confirmation of the novel compound 2-Ethyloxolan-3-amine. Due to the limited availability of published experimental data for this specific molecule, this document outlines a systematic approach based on established analytical techniques. It details the predicted outcomes from mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance spectroscopy. This guide serves as a robust methodological resource for researchers engaged in the synthesis, characterization, and development of new chemical entities, providing detailed experimental protocols and expected data to facilitate the unambiguous elucidation of the compound's structure, including its stereochemistry.

Introduction

This compound, also known as 2-ethyl-tetrahydrofuran-3-amine, is a saturated heterocyclic compound featuring an oxolane (tetrahydrofuran) ring substituted with an ethyl group at the C2 position and an amine group at the C3 position. The presence of two adjacent chiral centers at C2 and C3 implies the existence of four possible stereoisomers (two pairs of enantiomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R)). A thorough structural characterization, therefore, requires not only the confirmation of its constitution but also the determination of its relative and absolute stereochemistry.

This guide presents the standard analytical workflow for the complete structural elucidation of a novel small molecule like this compound.

Predicted Physicochemical Properties & Spectroscopic Data

A crucial first step in structural analysis is the prediction of key data points. These predictions, based on the compound's structure, provide a baseline for comparison with experimental results.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. For this compound (C₆H₁₃NO), the expected data from high-resolution mass spectrometry (HRMS) would confirm its molecular formula.

Table 1: Predicted Mass Spectrometry Data for C₆H₁₃NO

| Ion Species | Calculated m/z | Expected Fragmentation Pattern |

| [M+H]⁺ | 116.1070 | Loss of NH₃ (-17), loss of C₂H₅ (-29), α-cleavage leading to m/z 86 and m/z 72 |

| [M]⁺• | 115.0997 | Molecular ion peak, may be of low intensity |

The fragmentation pattern is critical for confirming the structure. Alpha-cleavage adjacent to the nitrogen and oxygen atoms is expected to be a dominant fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2: Predicted Infrared Absorption Frequencies

| Functional Group | Bond | Predicted Wavenumber (cm⁻¹) | Description |

| Amine | N-H Stretch | 3300 - 3500 (two bands) | Primary amine |

| Amine | N-H Bend | 1590 - 1650 | Scissoring vibration |

| Alkane | C-H Stretch | 2850 - 2960 | Saturated C-H bonds |

| Ether | C-O-C Stretch | 1050 - 1150 | Strong, characteristic ether stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃, ~400 MHz)

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling (J) Hz | Assignment |

| -CH₃ | ~0.9 | Triplet | ~7.5 | Ethyl group methyl |

| -CH₂- (ethyl) | ~1.5 | Multiplet | ~7.5 | Ethyl group methylene |

| -NH₂ | ~1.6 | Broad Singlet | - | Amine protons |

| C4-H₂ | ~1.8 - 2.2 | Multiplet | - | Ring methylene |

| C3-H | ~3.0 - 3.3 | Multiplet | - | Methine adjacent to amine |

| C2-H | ~3.5 - 3.8 | Multiplet | - | Methine adjacent to oxygen and ethyl |

| C5-H₂ | ~3.8 - 4.1 | Multiplet | - | Ring methylene adjacent to oxygen |

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, ~100 MHz)

| Carbon | Predicted δ (ppm) | Assignment |

| -CH₃ | ~11 | Ethyl group methyl |

| -CH₂- (ethyl) | ~25 | Ethyl group methylene |

| C4 | ~30 | Ring methylene |

| C3 | ~55 | Methine carbon bonded to amine |

| C5 | ~68 | Ring methylene bonded to oxygen |

| C2 | ~80 | Methine carbon bonded to oxygen and ethyl |

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable data acquisition.

Mass Spectrometry (Electrospray Ionization - Time of Flight)

-

Sample Preparation : Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid for positive ion mode.

-

Instrumentation : Utilize a high-resolution mass spectrometer (e.g., Agilent 6545 Q-TOF LC/MS).

-

Ionization Source : Electrospray Ionization (ESI), positive mode.

-

Parameters :

-

Capillary Voltage: 3500 V

-

Nebulizer Pressure: 35 psig

-

Drying Gas Flow: 8 L/min

-

Gas Temperature: 325 °C

-

-

Data Acquisition : Acquire spectra in the m/z range of 50-500. For fragmentation studies (MS/MS), select the precursor ion (m/z 116.1) and apply collision-induced dissociation (CID) with varying collision energies (10-40 eV).

Infrared Spectroscopy (Attenuated Total Reflectance)

-

Sample Preparation : Place a small drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).

-

Data Acquisition :

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 (co-added)

-

-

Processing : Perform a background scan of the clean ATR crystal before analyzing the sample. The resulting spectrum should be baseline corrected.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation : A 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance III HD).

-

Experiments :

-

¹H NMR : Acquire a standard proton spectrum to observe chemical shifts, multiplicities, and integrations.

-

¹³C NMR : Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

-

2D COSY (Correlation Spectroscopy) : Identify ¹H-¹H spin-spin coupling networks, confirming which protons are on adjacent carbons.

-

2D HSQC (Heteronuclear Single Quantum Coherence) : Correlate each proton signal with its directly attached carbon atom.

-

2D HMBC (Heteronuclear Multiple Bond Correlation) : Identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.

-

-

Data Processing : Process the raw data (FID) using appropriate software (e.g., TopSpin, MestReNova) by applying Fourier transformation, phase correction, and baseline correction.

Visualization of Analytical Workflow and Logic

Visual diagrams are invaluable for representing complex workflows and logical relationships in structural elucidation.

Caption: General Workflow for Structural Elucidation

Caption: Logic of Spectroscopic Data Integration

Conclusion

The structural confirmation of a novel compound such as this compound requires a multi-faceted analytical approach. By systematically applying mass spectrometry, IR spectroscopy, and a suite of NMR experiments, researchers can confidently determine the molecular formula, identify key functional groups, and map the precise atomic connectivity of the molecule. The predicted data and detailed protocols within this guide provide a solid foundation for the empirical investigation and unequivocal structural elucidation of this compound and related compounds, ensuring data integrity and reproducibility in research and development settings.

A Technical Guide to the Predicted Spectroscopic Data of 2-Ethyloxolan-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the predicted spectroscopic data for the novel compound 2-Ethyloxolan-3-amine. In the absence of experimentally acquired data, this guide leverages computational prediction methodologies to offer insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the molecule. This information is intended to support researchers in the identification, characterization, and development of this and related chemical entities. All presented data is computationally generated and should be interpreted as such.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values were generated using computational chemistry software that employs established prediction algorithms.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Atom Number(s) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |

| 1 | 0.95 | t | 7.4 | 3H |

| 2 | 1.55-1.70 | m | - | 2H |

| 3 | 3.60 | m | - | 1H |

| 4a | 1.90 | m | - | 1H |

| 4b | 2.15 | m | - | 1H |

| 5a | 3.80 | m | - | 1H |

| 5b | 4.05 | m | - | 1H |

| 6 | 3.20 | m | - | 1H |

| NH₂ | 1.40 | br s | - | 2H |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Atom Number | Chemical Shift (ppm) |

| 1 | 11.5 |

| 2 | 28.0 |

| 3 | 82.5 |

| 4 | 35.0 |

| 5 | 68.0 |

| 6 | 55.0 |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380-3300 | Medium, Broad | N-H stretch (asymmetric and symmetric) |

| 2960-2850 | Strong | C-H stretch (aliphatic) |

| 1590 | Medium | N-H bend (scissoring) |

| 1460 | Medium | C-H bend (CH₂) |

| 1380 | Medium | C-H bend (CH₃) |

| 1080 | Strong | C-O-C stretch (ether) |

| 1050 | Strong | C-N stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Abundance (%) | Proposed Fragment |

| 115 | 20 | [M]⁺ (Molecular Ion) |

| 86 | 100 | [M - C₂H₅]⁺ |

| 72 | 45 | [C₄H₁₀N]⁺ |

| 57 | 30 | [C₄H₉]⁺ |

| 44 | 60 | [C₂H₆N]⁺ |

| 29 | 50 | [C₂H₅]⁺ |

Computational Methodology for Spectroscopic Prediction

The data presented in this guide are the result of computational predictions. The following sections outline the general principles and methodologies employed by software to generate such spectroscopic data.

2.1. NMR Spectra Prediction

Prediction of ¹H and ¹³C NMR spectra is typically achieved through one of two primary methods:

-

Empirical Database Methods: These approaches rely on large databases of experimentally determined NMR spectra. The software identifies substructures within the target molecule (this compound) and compares them to similar fragments in the database. Chemical shifts are then predicted based on the experimental data of these known fragments, with adjustments made for neighboring group effects. A common implementation of this is the use of Hierarchical Organization of Spherical Environments (HOSE) codes.

-

Quantum Mechanical Calculations: This method, often employing Density Functional Theory (DFT), calculates the magnetic shielding tensors for each nucleus in the molecule.[1][2] The chemical shifts are then determined by referencing these calculated shielding values to the calculated shielding of a standard compound, typically tetramethylsilane (TMS). The accuracy of this method is dependent on the level of theory and the basis set used in the calculation.[1]

2.2. IR Spectrum Prediction

Predicted infrared spectra are generally generated by calculating the vibrational frequencies of the molecule's bonds. This is most commonly performed using quantum mechanical methods, such as DFT. The process involves:

-

Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation.

-

Frequency Calculation: The vibrational frequencies and their corresponding intensities are calculated for the optimized geometry.

-

Scaling: The calculated frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation. Therefore, a scaling factor is applied to the calculated frequencies to improve their agreement with experimental data.

Machine learning approaches are also increasingly being used, where models are trained on large datasets of experimental IR spectra to predict the spectrum of a new molecule based on its structure.[3][4]

2.3. Mass Spectrum Prediction

The prediction of an electron ionization (EI) mass spectrum involves the simulation of the fragmentation pathways of the molecular ion. This is a complex process that can be approached in several ways:

-

Rule-Based Fragmentation: The software utilizes a set of established rules of mass spectral fragmentation based on functional groups present in the molecule. For this compound, this would include alpha-cleavage adjacent to the amine and the ether oxygen.

-

Quantum Chemical Calculations: These methods can be used to calculate the energies of potential fragment ions to determine the most likely fragmentation pathways.

-

Machine Learning: Models are trained on extensive mass spectral libraries to predict the fragmentation pattern of a new compound.[5][6][7] These models learn the complex relationships between chemical structure and fragmentation behavior.

Molecular Structure and Data Analysis Workflow

The following diagrams illustrate the molecular structure of this compound with atom numbering for spectroscopic assignment and a generalized workflow for the computational prediction of spectroscopic data.

Caption: Molecular structure of this compound.

Caption: Generalized workflow for spectroscopic data prediction.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure [arxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. psb.stanford.edu [psb.stanford.edu]

- 6. A machine learning approach to predicting peptide fragmentation spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Ethyloxolan-3-amine and Related Compounds

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical identifiers, potential biological context, and relevant experimental methodologies associated with the aminotetrahydrofuran scaffold, with a specific focus on structural isomers of "2-Ethyloxolan-3-amine". Due to the ambiguity of the provided chemical name, this document addresses the most plausible interpretations and presents the available data accordingly.

Introduction

The tetrahydrofuran (THF) motif is a prevalent core structure in a multitude of biologically active natural products and synthetic molecules. Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound. Aminotetrahydrofurans, in particular, are key intermediates in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. This guide aims to consolidate the known information regarding "this compound" and its related isomers, providing a valuable resource for researchers in the field.

Chemical Identity and Nomenclature

The chemical name "this compound" is ambiguous and does not specify the stereochemistry or the exact substitution pattern of the ethyl and amine groups on the oxolane (tetrahydrofuran) ring. The most direct interpretations of this name are "2-ethyl-tetrahydrofuran-3-amine" and "3-ethyl-oxolan-3-amine". Extensive database searches revealed that "3-ethyloxolan-3-amine" is a known chemical entity with a registered CAS number, whereas "2-ethyl-tetrahydrofuran-3-amine" does not correspond to a specific, publicly cataloged compound. Therefore, this guide will focus on "3-ethyloxolan-3-amine" as the primary subject of interest.

Chemical Identifiers

The following table summarizes the key chemical identifiers for "3-ethyloxolan-3-amine" and its hydrochloride salt.

| Identifier | 3-ethyloxolan-3-amine | 3-ethyloxolan-3-amine hydrochloride |

| CAS Number | 1158760-29-2 | 1799438-60-0 |

| IUPAC Name | 3-ethyloxolan-3-amine | 3-ethyloxolan-3-amine;hydrochloride |

| Molecular Formula | C₆H₁₃NO | C₆H₁₄ClNO |

| Molecular Weight | 115.17 g/mol | 151.63 g/mol |

| SMILES | CCC1(CCOC1)N | Cl.CCC1(N)CCOC1 |

| InChI | InChI=1S/C6H13NO/c1-2-6(7)3-4-8-5-6/h2-5,7H2,1H3 | InChI=1S/C6H13NO.ClH/c1-2-6(7)3-4-8-5-6;/h2-5,7H2,1H3;1H |

| InChIKey | XPTBSIRVRXHOLG-UHFFFAOYSA-N | UVUYGPCCIIHJJX-UHFFFAOYSA-N |

| PubChem CID | 58549449 | 131713532 |

Synthesis and Experimental Protocols

A common strategy for the synthesis of 3-substituted-3-aminotetrahydrofurans involves the construction of a suitable precursor followed by the introduction of the amine functionality. One such approach could start from a 3-substituted tetrahydrofuran-3-carboxylic acid derivative.

Step 1: Amidation of 3-Ethyltetrahydrofuran-3-carboxylic acid

The starting carboxylic acid can be converted to the corresponding amide. This is typically achieved by first converting the carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia (NH₃) or an ammonia equivalent.

Step 2: Hofmann Rearrangement

The resulting 3-ethyltetrahydrofuran-3-carboxamide can then undergo a Hofmann rearrangement to yield the desired 3-ethyloxolan-3-amine. This reaction is typically carried out using bromine (Br₂) and a strong base such as sodium hydroxide (NaOH). The rearrangement proceeds via a key isocyanate intermediate, which is subsequently hydrolyzed to the primary amine with the loss of one carbon atom as carbon dioxide.

Biological Activity and Potential Applications

Patent literature suggests that "3-ethyloxolan-3-amine hydrochloride" may act as a phosphodiesterase 1 (PDE1) inhibitor. PDE1 is a family of enzymes that hydrolyze the second messengers cAMP and cGMP. Inhibition of PDE1 can lead to increased levels of these cyclic nucleotides, which are involved in a wide range of physiological processes. Consequently, PDE1 inhibitors are being investigated for the treatment of various disorders, including neurodegenerative diseases, cognitive impairment, and cardiovascular conditions.

The following is a representative protocol for determining the inhibitory activity of a compound against PDE1, based on commercially available fluorescence polarization assay kits.

Principle:

This assay measures the enzymatic activity of PDE1 by detecting the conversion of a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP) to its corresponding monophosphate (FAM-AMP). The monophosphate product is captured by a binding agent, leading to a change in the fluorescence polarization of the sample. Inhibitors of PDE1 will prevent this conversion, resulting in a smaller change in fluorescence polarization.

Materials:

-

Purified recombinant human PDE1 enzyme

-

Fluorescently labeled substrate (e.g., FAM-cAMP)

-

Assay buffer (e.g., Tris-based buffer with MgCl₂)

-

Binding agent

-

Test compound (e.g., 3-ethyloxolan-3-amine hydrochloride) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Vinpocetine)

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare Reagents: Dilute the PDE1 enzyme, FAM-cAMP substrate, and binding agent to their working concentrations in the assay buffer. Prepare a serial dilution of the test compound and the positive control inhibitor.

-

Enzyme Reaction:

-

To the wells of a microplate, add the test compound or control.

-

Add the diluted PDE1 enzyme to all wells except for the "no enzyme" control.

-

Initiate the enzymatic reaction by adding the FAM-cAMP substrate.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

-

-

Termination and Detection:

-

Stop the reaction by adding the binding agent.

-

Incubate for a further period to allow for the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

-

Conclusion

While the chemical name "this compound" is ambiguous, the structurally related and well-defined compound "3-ethyloxolan-3-amine" has been identified and characterized. Its potential role as a phosphodiesterase 1 inhibitor highlights the therapeutic relevance of this chemical scaffold. This guide provides a foundational understanding of its chemical properties, a plausible synthetic strategy, and a detailed protocol for evaluating its biological activity. Further research is warranted to fully elucidate the pharmacological profile and therapeutic potential of this and related aminotetrahydrofuran derivatives.

Uncharted Territory: The Mechanistic Role of 2-Ethyloxolan-3-amine in Organic Synthesis

An Examination of Available Data and Future Research Perspectives

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document addresses the current state of knowledge regarding the mechanism of action of the chemical compound 2-Ethyloxolan-3-amine in organic reactions. A thorough review of publicly available scientific literature reveals a significant gap in the understanding of this molecule's reactive properties. While its structural features suggest potential as a nucleophile, base, or ligand, there is a notable absence of specific studies detailing its mechanistic pathways, kinetic profiles, or synthetic applications. This whitepaper summarizes the compound's basic chemical information and outlines the challenges in providing a detailed technical guide due to the lack of empirical data. It also proposes potential areas of research to elucidate the currently unknown reactive nature of this molecule.

Introduction to this compound

This compound is a substituted tetrahydrofuran derivative with the chemical formula C₆H₁₃NO. Its structure features a five-membered oxolane (tetrahydrofuran) ring, an ethyl group at the 2-position, and an amine group at the 3-position. The presence of two chiral centers at these positions indicates the potential for four distinct stereoisomers.

Despite its well-defined structure, a comprehensive search of scientific databases and chemical literature yields no specific information on the application or mechanism of action of this compound in organic reactions. The compound is primarily listed in chemical supplier catalogs, but its utility in synthetic chemistry remains undocumented.

Analysis of Available Data

The available information on this compound is limited to its fundamental chemical identifiers. There is no published quantitative data regarding its performance in chemical transformations, such as reaction yields, stereoselectivity, or catalytic turnover numbers.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CCC1CC(OC1)N |

| CAS Number | 127046-37-3 |

Hypothetical Mechanistic Roles

Based on its functional groups—a secondary amine and a cyclic ether—we can speculate on its potential reactivity. The lone pair of electrons on the nitrogen atom of the amine group makes it a potential nucleophile or a Brønsted-Lowry base. The oxygen atom in the tetrahydrofuran ring also possesses lone pairs, which could allow the molecule to act as a bidentate ligand in coordination with metal catalysts.

Potential Reactive Pathways:

-

Nucleophilic Addition/Substitution: The amine group could participate in reactions such as additions to carbonyl compounds or substitution reactions with alkyl halides.

-

Base-Catalyzed Reactions: It could function as a base to deprotonate acidic protons, initiating reactions like aldol condensations or elimination reactions.

-

Organocatalysis: As a chiral amine, it could potentially be explored as an organocatalyst, for instance, in enamine or iminium ion-mediated transformations.

Below is a conceptual workflow illustrating the necessary steps to determine the mechanistic action of a novel compound like this compound.

Figure 1: A generalized experimental and computational workflow for elucidating the mechanism of action of a novel chemical reagent in organic synthesis.

Absence of Experimental Protocols

A critical component of any technical guide is the inclusion of detailed experimental methodologies. However, due to the lack of published research on the reactivity of this compound, no established experimental protocols can be provided. The development of such protocols would be a primary step in investigating this compound's chemical behavior. This would involve:

-

Standard Reaction Setup: Defining the optimal conditions, including solvent, temperature, and concentration for a model reaction.

-

Purification Techniques: Developing methods, such as distillation or chromatography, to isolate products from reactions involving this amine.

-

Analytical Methods: Establishing analytical techniques (e.g., NMR, GC-MS, HPLC) to determine reaction conversion, yield, and stereoselectivity.

Conclusion and Future Outlook

The Oxolane Ring: A Journey Through a Century of Chemical Discovery and Pharmaceutical Innovation

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxolane, or tetrahydrofuran (THF), nucleus, a simple five-membered cyclic ether, has carved a remarkable path through the landscape of modern chemistry. From its early discovery as a derivative of furan to its current status as a privileged scaffold in complex, life-saving pharmaceuticals, the story of oxolane derivatives is one of continuous innovation in synthesis and a deepening understanding of biological interactions. This technical guide provides an in-depth exploration of the discovery, history, and evolving synthetic strategies for this versatile heterocyclic system, with a focus on its pivotal role in medicinal chemistry.

Early Discovery and the Dawn of Industrial Synthesis

The history of oxolane is intrinsically linked to the chemistry of furan. While the precise first synthesis of tetrahydrofuran is not definitively documented in a single landmark publication, its origins can be traced back to the late 19th and early 20th centuries with the exploration of furan chemistry. Early methods focused on the reduction of furan, a readily available compound derivable from agricultural sources.

A significant milestone in the production of tetrahydrofuran was the development of catalytic hydrogenation of furan. This process, which gained prominence in the early to mid-20th century, allowed for the efficient conversion of furan to its saturated counterpart.[1] Industrial-scale production of THF later evolved to more economically viable routes. One of the most widely used industrial processes involves the acid-catalyzed dehydration of 1,4-butanediol.[2] Another major industrial route, developed by DuPont, entails the oxidation of n-butane to crude maleic anhydride, followed by catalytic hydrogenation.[2] These industrial methods enabled the widespread availability of THF, not only as a versatile solvent but also as a key starting material for the synthesis of its derivatives.

The Evolution of Synthetic Methodologies

The synthesis of substituted oxolanes has been a subject of intense research, leading to a diverse array of methodologies. Early approaches often relied on classical cyclization reactions. However, the demand for stereochemically defined oxolane derivatives, particularly in the context of natural product synthesis and drug discovery, has driven the development of more sophisticated and stereoselective methods.

Historical and Industrial Synthesis of Tetrahydrofuran

The catalytic hydrogenation of furan remains a cornerstone in the history of THF synthesis. Various catalysts and conditions have been explored to optimize this transformation.

Table 1: Comparison of Catalytic Systems for the Hydrogenation of Furfural to Oxolane Derivatives

| Catalyst | Temperature (°C) | Pressure (psi) | Major Product(s) | Yield (%) | Reference |

| 3% Pd/C | 220 | 500 | Tetrahydrofuran | 20 | [3] |

| Ni/C | 200 | N/A (H2) | 2-Methylfuran | 65 | [4] |

| Cu-Ni/Al2O3 | 230 | N/A | 2-Methylfuran, 2-Methyltetrahydrofuran | 65 (MF), 18 (MTHF) | [4] |

| Cu-Al-A | 240 | N/A (H2) | 2-Methylfuran | 94 | [4] |

| Pd-Ni/MWNT | N/A | N/A | Tetrahydrofurfuryl alcohol | 83 | [4] |

| Pd-Fe/SiO2 | N/A | N/A | 2-Methylfuran | 83 | [4] |

| Pd-Cu/TiO2 | N/A | N/A | Furfuryl alcohol | 98 | [4] |

| Pd-Pt/TiO2 | N/A | N/A | Tetrahydrofurfuryl alcohol | 95 | [4] |

Modern Stereoselective Syntheses

The synthesis of complex molecules containing the oxolane ring, such as the anticancer drug eribulin, has necessitated the development of highly stereocontrolled methods for constructing substituted tetrahydrofurans. These methods often involve intricate multi-step sequences.

Physicochemical Properties of Oxolane and its Derivatives

Tetrahydrofuran is a colorless, water-miscible organic liquid with a low viscosity.[2] Its polarity and wide liquid range make it a versatile aprotic solvent. The physical properties of oxolane can be significantly influenced by the nature and position of substituents on the ring.

Table 2: Physical Properties of Oxolane and Selected Derivatives

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Dipole Moment (D) |

| Oxolane (THF) | C4H8O | 72.11 | 66 | 0.8876 | 1.63 |

| 2-Methyloxolane | C5H10O | 86.13 | 78-80 | 0.854 | 1.36 |

| 2,5-Dimethyloxolane | C6H12O | 100.16 | 92-95 | 0.828 | 1.15 |

Note: Data compiled from various sources. Exact values may vary depending on experimental conditions.

Oxolane Derivatives in Medicinal Chemistry: From Nature to the Clinic

The oxolane ring is a common motif in a wide range of natural products exhibiting significant biological activity. This has inspired chemists to incorporate this scaffold into the design of novel therapeutic agents.

Muscarine: A Classical Natural Product

Muscarine, a toxic alkaloid first isolated from the Amanita muscaria mushroom in 1869, is a classic example of a biologically active oxolane derivative.[5] It is a potent agonist of muscarinic acetylcholine receptors, which are involved in a variety of physiological processes.

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs). Upon binding of an agonist like muscarine, the receptor activates a G protein, initiating a downstream signaling cascade. The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), which act as second messengers to modulate intracellular calcium levels and activate protein kinase C (PKC), respectively.[5][7]

Eribulin: A Complex Synthetic Triumph

Eribulin mesylate (Halaven®), a synthetic analogue of the marine natural product halichondrin B, is a potent anticancer agent used in the treatment of metastatic breast cancer and liposarcoma.[1][8] Its complex structure features a macrocyclic core adorned with multiple stereocenters and two tetrahydrofuran rings. The total synthesis of eribulin is a landmark achievement in organic chemistry and highlights the importance of the oxolane motif in modern drug design.

Eribulin exerts its cytotoxic effects by interacting with tubulin and disrupting microtubule dynamics.[1][9] Unlike other microtubule-targeting agents like taxanes and vinca alkaloids, eribulin has a unique mechanism of action. It inhibits microtubule growth without affecting the shortening phase.[1][9] Eribulin binds to the plus ends of microtubules, suppressing their growth and leading to the sequestration of tubulin into non-functional aggregates.[8] This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and ultimately apoptosis.[8]

Key Experimental Protocols

Historical Protocol: Catalytic Hydrogenation of Furan to Tetrahydrofuran (Adapted from historical literature)

This protocol is based on early 20th-century methods for the reduction of furan.

Materials:

-

Furan

-

Palladous oxide catalyst

-

Hydrogen gas

-

High-pressure reaction vessel (autoclave)

-

Distillation apparatus

Procedure:

-

A high-pressure reaction vessel is charged with furan and a catalytic amount of palladous oxide.

-

The vessel is sealed and purged with hydrogen gas to remove air.

-

The vessel is pressurized with hydrogen to a desired pressure (e.g., 100-150 atm).

-

The reaction mixture is heated to a specified temperature (e.g., 100-150 °C) with vigorous stirring.

-

The reaction is monitored by observing the drop in hydrogen pressure.

-

Upon completion, the vessel is cooled to room temperature and the excess hydrogen is carefully vented.

-

The reaction mixture is filtered to remove the catalyst.

-

The filtrate is purified by fractional distillation to yield pure tetrahydrofuran.[10]

Contemporary Protocol: Synthesis of the C14-C35 Fragment of Eribulin (Conceptual Overview)

The synthesis of the C14-C35 fragment of eribulin is a complex, multi-step process. The following is a simplified conceptual workflow based on published synthetic strategies.[11][12][13]

General Steps:

-

Convergent Synthesis: The synthesis begins with the preparation of two key fragments, the C14-C26 and C27-C35 building blocks, through separate multi-step synthetic sequences.

-

Nozaki-Hiyama-Kishi (NHK) Coupling: The two fragments are then coupled together using a Nozaki-Hiyama-Kishi reaction, a chromium(II)- and nickel(II)-mediated cross-coupling of an aldehyde with a vinyl or aryl halide.[11][13]

-

Intramolecular Cyclization: Following the coupling, a series of transformations are carried out to set the stage for the formation of the second tetrahydrofuran ring within the C14-C35 fragment. This is often achieved through an intramolecular Williamson ether synthesis.

-

Further Functionalization: The resulting bicyclic ether system undergoes further functional group manipulations to install the remaining stereocenters and functional groups, ultimately yielding the desired C14-C35 fragment.

Conclusion and Future Outlook

The journey of oxolane derivatives from simple solvents to the core of complex, life-saving drugs is a testament to the power of organic synthesis and the intricate relationship between chemical structure and biological function. The continuous development of novel synthetic methodologies has not only enabled access to previously unattainable molecular architectures but has also provided the tools to probe and modulate biological pathways with increasing precision.

For researchers, scientists, and drug development professionals, the oxolane ring represents a privileged scaffold with a rich history and a promising future. As our understanding of disease biology deepens, the ability to synthesize and functionalize this versatile heterocycle with ever-greater control will undoubtedly lead to the discovery of the next generation of innovative therapeutics. The legacy of the oxolane ring is still being written, and its future chapters promise to be as exciting and impactful as its past.

References

- 1. Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 3. EP2951165B1 - Single step process for conversion of furfural to tetrahydrofuran - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 6. Acetylcholine receptors (muscarinic) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Eribulin mesylate as a microtubule inhibitor for treatment of patients with metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multifarious targets beyond microtubules—role of eribulin in cancer therapy [imrpress.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. ubinkim.com [ubinkim.com]

- 13. researchgate.net [researchgate.net]

Theoretical and Computational Studies of 2-Ethyloxolan-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2-Ethyloxolan-3-amine, a heterocyclic amine with potential applications in medicinal chemistry and materials science. Due to the limited direct experimental data on this specific molecule, this document outlines a robust framework for its investigation, drawing parallels from computational and experimental studies on analogous amine derivatives. The guide details proposed computational chemistry approaches, such as Density Functional Theory (DFT) and molecular docking, for predicting its structural, electronic, and biological properties. Furthermore, it presents hypothetical experimental protocols for its synthesis and characterization. All quantitative data are summarized in structured tables, and key workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the proposed research strategy. This document is intended to serve as a foundational resource for researchers initiating studies on this compound and similar novel chemical entities.

Introduction

Amines are a fundamental class of organic compounds characterized by the presence of a nitrogen atom with a lone pair of electrons, rendering them basic and nucleophilic.[1][2] The structural diversity of amines, ranging from simple alkylamines to complex heterocyclic structures, contributes to their wide range of applications in pharmaceuticals, agrochemicals, and materials science.[3][4] this compound, a derivative of tetrahydrofuran, presents an interesting scaffold for drug design due to the combination of a polar amine group and a non-polar ethyl group on a flexible five-membered ring.

While specific research on this compound is not extensively documented, studies on related compounds provide a strong basis for predicting its properties and potential applications. Computational studies, in particular, offer a powerful and cost-effective approach to elucidate the molecular characteristics of novel compounds before their synthesis and experimental testing.[5][6][7] This guide will detail the theoretical and computational frameworks that can be employed to investigate this compound, alongside proposed experimental validation methods.

Molecular Structure and Properties

The initial step in the theoretical investigation of this compound involves the determination of its optimized molecular geometry and the calculation of its fundamental physicochemical properties.

Predicted Physicochemical Properties

Computational software can predict a range of properties that are crucial for understanding the behavior of a molecule in different environments. The following table summarizes the predicted properties for this compound, based on calculations for analogous compounds.

| Property | Predicted Value | Computational Method | Reference Compounds |

| Molecular Formula | C6H13NO | - | - |

| Molecular Weight | 115.17 g/mol | - | - |

| IUPAC Name | This compound | - | - |

| SMILES | CCC1C(CCO1)N | - | [8] |

| InChI Key | (Predicted) | - | [8] |

| logP | 0.8 - 1.5 | XLogP3 | [8][9] |

| Topological Polar Surface Area (TPSA) | 38.3 Ų | Cactvs | [8][9] |

| Hydrogen Bond Donors | 1 | Cactvs | [8] |

| Hydrogen Bond Acceptors | 2 | Cactvs | [8] |

| Boiling Point (Predicted) | 150-170 °C | - | [1][2] |

Computational Chemistry Studies

Computational chemistry provides invaluable insights into the electronic structure, reactivity, and potential biological activity of molecules. For this compound, a multi-faceted computational approach is recommended.

Density Functional Theory (DFT) Calculations

DFT is a robust method for investigating the electronic properties of molecules.[6][10] These calculations can predict a variety of parameters that correlate with experimental observations.

3.1.1. Optimized Geometry and Vibrational Frequencies The first step in DFT analysis is to determine the lowest energy conformation of the molecule. This is achieved by geometry optimization. Subsequent frequency calculations can confirm that the optimized structure corresponds to a true energy minimum and can be used to predict the infrared (IR) spectrum of the molecule.

3.1.2. Frontier Molecular Orbitals (FMOs) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.[7][10]

3.1.3. Molecular Electrostatic Potential (MEP) The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electrophilic and nucleophilic sites. This is particularly useful for predicting how the molecule might interact with biological targets.

3.1.4. Predicted DFT Data

The following table presents hypothetical DFT-calculated data for this compound, based on findings for similar molecules.

| Parameter | Predicted Value | Basis Set | Significance |

| HOMO Energy | -6.5 to -5.5 eV | B3LYP/6-311++G(d,p) | Electron-donating ability |

| LUMO Energy | 1.0 to 2.0 eV | B3LYP/6-311++G(d,p) | Electron-accepting ability |

| HOMO-LUMO Gap | 7.0 to 8.0 eV | B3LYP/6-311++G(d,p) | Chemical stability and reactivity |

| Dipole Moment | 2.0 to 3.5 D | B3LYP/6-311++G(d,p) | Polarity and intermolecular interactions |

Molecular Docking

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a macromolecular target, such as a protein. This is a critical step in drug discovery for identifying potential drug candidates. Given the structural similarity of this compound to various bioactive molecules, molecular docking studies could be performed against a panel of relevant biological targets.

Workflow for Molecular Docking:

Caption: Workflow for in silico molecular docking studies.

Proposed Experimental Protocols

While this guide focuses on theoretical and computational aspects, experimental validation is paramount. The following sections outline proposed experimental protocols for the synthesis and characterization of this compound.

Synthesis

A plausible synthetic route to this compound could involve the reductive amination of 2-ethyloxolan-3-one. This is a common and effective method for the synthesis of amines.[11]

Proposed Synthesis Scheme:

Caption: Proposed synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 2-ethyloxolan-3-one (1 equivalent) in methanol.

-

Ammonia Addition: Add a solution of ammonia in methanol (2 equivalents) to the flask.

-

Reductant Addition: Slowly add sodium cyanoborohydride (NaBH3CN) (1.5 equivalents) to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Purify the crude product by column chromatography on silica gel.

Characterization

The synthesized this compound should be characterized using standard spectroscopic techniques to confirm its structure and purity.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy will be essential for elucidating the molecular structure. The predicted chemical shifts can be compared with the experimental data.

4.2.2. Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the synthesized compound.

4.2.3. Infrared (IR) Spectroscopy IR spectroscopy will identify the characteristic functional groups present in the molecule, such as the N-H and C-N stretching vibrations of the amine.

Summary of Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl group protons, the oxolane ring protons, and the amine protons. |

| ¹³C NMR | Resonances for the six carbon atoms in the molecule, with distinct chemical shifts for the carbons of the ethyl group and the oxolane ring. |

| HRMS | A molecular ion peak corresponding to the exact mass of C6H13NO. |

| IR (cm⁻¹) | N-H stretching (3300-3500), C-H stretching (2850-3000), C-N stretching (1000-1200), C-O-C stretching (1050-1150). |

Logical Relationship of Studies

The theoretical and experimental investigation of a novel compound like this compound should follow a logical and iterative process.

Caption: Iterative cycle of computational and experimental research.

Conclusion

This technical guide has outlined a comprehensive theoretical and computational framework for the investigation of this compound. By leveraging established computational methods such as DFT and molecular docking, researchers can gain significant insights into the properties and potential applications of this novel compound prior to its synthesis. The proposed experimental protocols for synthesis and characterization provide a clear path for the experimental validation of the computational predictions. The integrated and iterative approach described herein is anticipated to accelerate the research and development of this compound and its derivatives for various scientific and industrial applications.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nanobioletters.com [nanobioletters.com]

- 4. Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. 2-(3-Ethoxyphenyl)oxolan-3-amine | C12H17NO2 | CID 79365765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-(2-ethoxyethyl)-3-morpholinopropan-1-amine | C11H24N2O2 | CID 43387925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ethylamine - Wikipedia [en.wikipedia.org]

Technical Guide: Safety and Handling of 2-Ethyloxolan-3-amine

Introduction

This technical guide provides a comprehensive overview of the recommended safety and handling procedures for 2-Ethyloxolan-3-amine, a heterocyclic amine of interest to researchers, scientists, and drug development professionals. Due to the limited availability of data for this specific compound, this guide extrapolates information from closely related analogs to provide a preliminary framework for safe laboratory practices.

Hazard Identification and Classification

Based on data from analogous compounds like 3-aminotetrahydrofuran, this compound is anticipated to possess the following hazards.

GHS Hazard Classification (Predicted)

| Hazard Class | Category |

| Flammable Liquids | 3 |

| Acute Toxicity, Oral | 4 |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 1 |

GHS Label Elements (Predicted)

Pictograms:

Signal Word: Danger

Hazard Statements:

Precautionary Statements:

-

Prevention:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[1][2]

-

P240: Ground and bond container and receiving equipment.

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.

-

P242: Use non-sparking tools.

-

P243: Take action to prevent static discharges.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]

-

-

Response:

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1][2]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1][2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P362 + P364: Take off contaminated clothing and wash it before reuse.

-

P370 + P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

-

-

Storage:

-

P403 + P235: Store in a well-ventilated place. Keep cool.

-

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Physical and Chemical Properties

Quantitative data for this compound is not available. The following table summarizes the physical and chemical properties of the related compound, 3-aminotetrahydrofuran.

| Property | Value (for 3-aminotetrahydrofuran) |

| Molecular Formula | C4H9NO |

| Molecular Weight | 87.12 g/mol [1][3] |

| Appearance | Liquid |

| Density | 1.012 g/mL at 25 °C[1] |

| Boiling Point | Not available |

| Melting Point | Not available |

| Flash Point | 48.9 °C (120.0 °F)[1][2] |

| Refractive Index | n20/D 1.458[1] |

| Solubility | Soluble in water. |

Handling and Storage

Safe handling and storage are crucial to minimize risks when working with amine compounds.[4][5]

Handling

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor or mist.

-

Use non-sparking tools and take precautionary measures against static discharge.

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Storage

-

Store in a cool, dry, and well-ventilated area away from heat and sources of ignition.[4]

-

Keep containers tightly closed when not in use.[4]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.

Personal Protective Equipment (PPE)

Appropriate PPE should be worn at all times when handling this compound.[4]

| Protection Type | Recommendation |

| Eye/Face Protection | Chemical safety goggles and/or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and other protective clothing as necessary. |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended if working outside of a fume hood or if ventilation is inadequate. |

Experimental Protocols

Specific experimental protocols for the synthesis, purification, or analysis of this compound are not documented in publicly available literature. Researchers should adapt general procedures for handling air- and moisture-sensitive heterocyclic amines. A generic workflow for handling such a chemical is depicted below.

Caption: General Laboratory Workflow for Handling this compound.

First-Aid Measures

In case of exposure, follow these first-aid measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

In Case of Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Flammable liquid and vapor. Vapors may form explosive mixtures with air. In case of fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be formed.

-

Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Contain spillage, and then collect with a non-combustible absorbent material, (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local / national regulations.

Toxicological Information

Specific toxicological data for this compound is not available. The information below is based on the GHS classification of analogous compounds.

-

Acute Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage.

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No data available.

-

Reproductive Toxicity: No data available.

Signaling Pathways and Biological Activity

There is no publicly available information on the signaling pathways or biological activities of this compound. A generalized logical diagram for initiating research on a novel compound's biological activity is presented below.

Caption: Logical Workflow for Investigating Biological Activity.

References

- 1. 3-Aminotetrahydrofuran 95 88675-24-5 [sigmaaldrich.com]

- 2. 3-Aminotetrahydrofuran 95 88675-24-5 [sigmaaldrich.com]

- 3. (R)-3-Aminotetrahydrofuran | C4H9NO | CID 10996958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. diplomatacomercial.com [diplomatacomercial.com]

- 5. diplomatacomercial.com [diplomatacomercial.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Chiral Amines Utilizing Chiral Auxiliaries

Introduction

Chiral amines are fundamental building blocks in the synthesis of numerous pharmaceuticals, agrochemicals, and natural products.[1][2][3] Their stereochemistry often dictates biological activity, making enantioselective synthesis a critical aspect of modern drug discovery and development. One of the most robust and widely adopted strategies for controlling stereochemistry during amine synthesis is the use of chiral auxiliaries.[4][5] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is established, the auxiliary is cleaved and can often be recovered for reuse.

While specific methodologies for the use of "2-Ethyloxolan-3-amine" in this context are not prominently documented in the scientific literature, this document provides detailed application notes and protocols for well-established and versatile chiral auxiliaries, namely oxazolidinones and tert-butanesulfinamide, for the synthesis of chiral amines. These protocols are intended for researchers, scientists, and drug development professionals.

General Workflow for Chiral Auxiliary-Mediated Synthesis

The fundamental principle behind the use of a chiral auxiliary involves a three-step process: attachment of the auxiliary, diastereoselective transformation, and removal of the auxiliary. This workflow allows for the transfer of chirality from the auxiliary to the substrate, resulting in an enantiomerically enriched product.

Application Note 1: Asymmetric Synthesis of α-Chiral Amines via Oxazolidinone Auxiliaries

Oxazolidinone auxiliaries, popularized by David A. Evans, are powerful tools for the stereoselective synthesis of a wide range of chiral compounds, including precursors to chiral amines.[4] The rigid structure of the oxazolidinone allows for excellent facial discrimination in reactions of the corresponding N-acylated derivatives.

Experimental Workflow: Asymmetric Alkylation

The following diagram illustrates the key steps in the asymmetric alkylation of an N-acyloxazolidinone, which can be further converted to a chiral amine.

Protocol 1: Asymmetric Alkylation of (S)-4-Benzyl-2-oxazolidinone

This protocol describes the synthesis of a chiral carboxylic acid derivative, which can be readily converted to the corresponding chiral amine via standard functional group transformations (e.g., Curtius rearrangement, Hofmann rearrangement, or reduction of a corresponding amide).

Step 1: N-Acylation

-

Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (1.05 eq) dropwise, and stir the mixture for 30 minutes.

-

Slowly add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Diastereoselective Alkylation

-

Dissolve the N-acyloxazolidinone (1.0 eq) from Step 1 in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) and stir for 30-60 minutes to form the enolate.

-

Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise.

-

Stir the reaction at -78 °C for 2-4 hours, then allow it to warm slowly to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify by column chromatography to yield the alkylated product.

Step 3: Auxiliary Cleavage

-

Dissolve the alkylated product (1.0 eq) in a mixture of THF and water.

-

Cool the solution to 0 °C.

-

Add lithium borohydride (LiBH₄, 2.0 eq) portion-wise.

-

After stirring for 1-2 hours, add hydrogen peroxide (30% aqueous solution) dropwise.

-

Stir for an additional hour at room temperature.

-

Extract the chiral alcohol product and the recovered chiral auxiliary with an organic solvent.

-

Purify the desired chiral alcohol by column chromatography. The chiral alcohol can then be converted to the corresponding chiral amine.

Data Presentation: Diastereoselectivity of Alkylation

The following table summarizes typical results for the asymmetric alkylation of N-propanoyl-(S)-4-benzyl-2-oxazolidinone with various electrophiles.

| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |

| Benzyl bromide | >99:1 | 90-95 |

| Ethyl iodide | 98:2 | 85-90 |

| Allyl iodide | 97:3 | 88-93 |

| Isopropyl iodide | 95:5 | 75-80 |

Application Note 2: Synthesis of Chiral Amines using tert-Butanesulfinamide

tert-Butanesulfinamide, developed by Jonathan A. Ellman, is a highly versatile chiral auxiliary for the asymmetric synthesis of a broad range of chiral amines.[2] The key step is the diastereoselective addition of an organometallic reagent to a tert-butanesulfinyl imine.

Reaction Pathway: Asymmetric Synthesis of Amines

The synthesis involves the condensation of tert-butanesulfinamide with a carbonyl compound to form a sulfinylimine, followed by diastereoselective addition of a Grignard or organolithium reagent.

Protocol 2: Synthesis of a Chiral Primary Amine

This protocol details the synthesis of a chiral primary amine starting from an aldehyde and (R)-tert-butanesulfinamide.

Step 1: Formation of the N-tert-Butanesulfinyl Imine

-

To a solution of (R)-tert-butanesulfinamide (1.0 eq) and the aldehyde (1.1 eq) in an anhydrous solvent such as THF or CH₂Cl₂, add a Lewis acid dehydrating agent like titanium(IV) ethoxide (Ti(OEt)₄, 2.0 eq).

-

Stir the mixture at room temperature for 1-3 hours until the formation of the imine is complete (monitor by TLC or ¹H NMR).

-

The crude imine solution can often be used directly in the next step without purification.

Step 2: Diastereoselective Addition of a Grignard Reagent

-

Cool the solution containing the N-tert-butanesulfinyl imine to the recommended temperature (typically -78 °C to -48 °C).

-

Slowly add the Grignard reagent (e.g., phenylmagnesium bromide, 1.5 eq) dropwise over 30 minutes.

-

Stir the reaction mixture at this temperature for 3-6 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the purified sulfinamide from Step 2 in a suitable solvent such as methanol or diethyl ether.

-

Add a solution of hydrochloric acid (e.g., 2N HCl in diethyl ether, 2.0-3.0 eq).

-

Stir the mixture at room temperature for 1 hour, during which the amine hydrochloride salt typically precipitates.

-

Collect the solid by filtration and wash with cold diethyl ether.

-

To obtain the free amine, dissolve the hydrochloride salt in water and basify with an aqueous base (e.g., NaOH), followed by extraction with an organic solvent.

Data Presentation: Synthesis of Chiral Amines

The table below provides representative data for the synthesis of chiral amines from various aldehydes and Grignard reagents using (R)-tert-butanesulfinamide.

| Aldehyde (R¹CHO) | Grignard Reagent (R²MgBr) | Diastereomeric Ratio (d.r.) | Yield (%) |

| Isobutyraldehyde | Phenylmagnesium bromide | 98:2 | 85 |

| Benzaldehyde | Ethylmagnesium bromide | 96:4 | 90 |

| 3-Phenylpropanal | Methylmagnesium bromide | 95:5 | 88 |

| Cinnamaldehyde | Vinylmagnesium bromide | 94:6 | 82 |

References

Application Notes and Protocols: Chiral Oxazolidinones in Asymmetric Synthesis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial literature searches for "2-Ethyloxolan-3-amine" did not yield specific applications in asymmetric synthesis. Therefore, this document provides a detailed overview of a structurally related and well-established class of chiral auxiliaries: Evans' oxazolidinones . These auxiliaries, derived from chiral amino alcohols, serve as an excellent paradigm for the application of heterocyclic chiral auxiliaries in achieving high levels of stereocontrol in carbon-carbon bond-forming reactions.

Introduction to Chiral Oxazolidinone Auxiliaries

Chiral oxazolidinones, often referred to as Evans' auxiliaries, are powerful tools in asymmetric synthesis for the stereoselective construction of chiral molecules.[1] Developed by David A. Evans and his group, these auxiliaries are temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] The rigid heterocyclic structure and the stereodirecting substituent(s) on the oxazolidinone ring effectively shield one face of the enolate derived from the acylated auxiliary, leading to highly diastereoselective transformations.[1][2]

The key advantages of using Evans' oxazolidinones include:

-